molecular formula C17H14Cl2N2S B2447207 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide CAS No. 318234-08-1

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide

Cat. No. B2447207
CAS RN: 318234-08-1
M. Wt: 349.27
InChI Key: WQYNNMCZNHWKPY-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are important in the field of medicines and drugs due to their wide spectrum of biological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . The exact method can vary depending on the specific substituents on the pyrazole ring.


Molecular Structure Analysis

The molecular structure of pyrazoles can be determined using techniques like X-ray diffraction . The exact structure would depend on the specific substituents on the pyrazole ring.


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions at the 5-position, and reactions with the pyrazole ring itself .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary depending on their exact structure. For example, they are generally soluble in organic solvents but insoluble in water .

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of this compound, 1-((5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl)methyl)-1,3-diphenylurea (C24H21ClN4O), has been studied. It crystallizes in a monoclinic space group (P21/n) with the following parameters:

Safety And Hazards

The safety and hazards associated with pyrazole derivatives can vary widely depending on their exact structure. Some pyrazole derivatives are used as drugs and are safe for human consumption in controlled doses, while others may be toxic .

Future Directions

The field of pyrazole chemistry is a very active area of research, with new synthetic methods and applications being discovered regularly. Future research may focus on developing new pyrazole-based drugs, discovering new synthetic methods, or exploring new applications for pyrazole derivatives .

properties

IUPAC Name

5-chloro-4-[(3-chlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2S/c1-21-17(19)15(11-22-14-9-5-8-13(18)10-14)16(20-21)12-6-3-2-4-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYNNMCZNHWKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide

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